molecular formula C12H14 B14136961 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene CAS No. 89032-36-0

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene

Katalognummer: B14136961
CAS-Nummer: 89032-36-0
Molekulargewicht: 158.24 g/mol
InChI-Schlüssel: BEWJFWITHLEMHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene is an organic compound with a unique structure that includes an indene core with an ethenyl group at the first position and a methyl group at the seventh position. This compound is part of the indene family, which is known for its applications in various fields, including organic synthesis and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene typically involves the hydrogenation of indene derivatives. One common method is the catalytic hydrogenation of 7-methylindene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under mild conditions. The reaction is carried out in a hydrogen atmosphere at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for efficient hydrogenation of indene derivatives, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of ethyl derivatives.

    Substitution: Introduction of alkyl or acyl groups at the aromatic ring.

Wissenschaftliche Forschungsanwendungen

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 1-Ethenyl-7-methyl-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The ethenyl group allows for potential interactions with nucleophiles, while the indene core provides stability and rigidity to the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Methyl-2,3-dihydro-1H-indene: Similar structure but lacks the ethenyl group.

    2,3-Dihydro-1H-indene: Lacks both the ethenyl and methyl groups.

    1-Ethenyl-2,3-dihydro-1H-indene: Similar but lacks the methyl group.

Uniqueness

1-Ethenyl-7-methyl-2,3-dihydro-1H-indene is unique due to the presence of both the ethenyl and methyl groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

89032-36-0

Molekularformel

C12H14

Molekulargewicht

158.24 g/mol

IUPAC-Name

1-ethenyl-7-methyl-2,3-dihydro-1H-indene

InChI

InChI=1S/C12H14/c1-3-10-7-8-11-6-4-5-9(2)12(10)11/h3-6,10H,1,7-8H2,2H3

InChI-Schlüssel

BEWJFWITHLEMHN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(CCC2=CC=C1)C=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.